1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Colchicine site inhibitors Antimitotic agents Tubulin polymerization

1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) is a tricyclic pyrazole derivative characterized by a fused benzo[g]indazole core with a partially saturated dihydro ring system. With a molecular formula of C17H14N2 and a molecular weight of 246.31 g/mol, this compound serves as a key building block in medicinal chemistry, particularly as a scaffold for developing colchicine site inhibitors and cannabinoid receptor ligands.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 60656-04-4
Cat. No. B1626456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4,5-dihydro-1H-benzo[g]indazole
CAS60656-04-4
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)N(N=C2)C4=CC=CC=C4
InChIInChI=1S/C17H14N2/c1-2-7-15(8-3-1)19-17-14(12-18-19)11-10-13-6-4-5-9-16(13)17/h1-9,12H,10-11H2
InChIKeyZSOSJERBPIJONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4): A Conformationally Rigid Tricyclic Pyrazole Scaffold for Precision Medicinal Chemistry


1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) is a tricyclic pyrazole derivative characterized by a fused benzo[g]indazole core with a partially saturated dihydro ring system [1]. With a molecular formula of C17H14N2 and a molecular weight of 246.31 g/mol, this compound serves as a key building block in medicinal chemistry, particularly as a scaffold for developing colchicine site inhibitors and cannabinoid receptor ligands . Its rigid, planar structure confers unique conformational stability, distinguishing it from more flexible heterocyclic analogs.

Why 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole Cannot Be Replaced by Generic Indazoles or Alternative Heterocycles


The 4,5-dihydro-1H-benzo[g]indazole core is not functionally interchangeable with other indazole derivatives or common heterocycles such as indoles or pyrazoles. Its extended π-system and rigid tricyclic framework dictate distinct binding modes and selectivity profiles that are not recapitulated by simpler or more flexible scaffolds . For example, expansion of the central carbocyclic ring from a five-membered indeno-pyrazole to a six-membered benzo[g]indazole core inverts CB1/CB2 receptor selectivity from CB2-preferring to CB1-preferring, as demonstrated by direct head-to-head comparison [1]. Similarly, the benzo[g]indazole scaffold eliminates the cis-trans isomerization liability inherent to stilbene-based colchicine site inhibitors, a feature that cannot be achieved with combretastatin A-4 or its direct analogs . Consequently, substitution with a generic heterocycle would risk loss of target engagement, altered pharmacokinetics, or compromised chemical stability, necessitating specific procurement of this core structure for reliable SAR development.

Quantitative Differentiation of 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4) vs. Closest Analogs


Elimination of Cis-Trans Isomerization Compared to Combretastatin A-4 and Stilbene-Based Colchicine Site Inhibitors

1-Phenyl-dihydrobenzoindazole was identified as a novel scaffold for colchicine site inhibitors (CSIs) that does not suffer from cis-trans isomerization, a common liability of other CSIs such as combretastatin A-4 (CA-4) and its analogs . This structural feature ensures consistent biological activity and simplifies formulation and storage requirements, as isomerization in stilbene-based CSIs leads to variable potency and necessitates specialized handling [1].

Colchicine site inhibitors Antimitotic agents Tubulin polymerization

Selectivity Inversion from CB2 to CB1 Upon Ring Expansion to Benzo[g]indazole Core vs. Indeno-Pyrazole Core

In a direct comparative study, replacing the 1,4-dihydroindeno[1,2-c]pyrazole core (compounds 1a,b) with the 4,5-dihydro-1H-benzo[g]indazole core (compounds 2a,b) dramatically shifted receptor selectivity. Compounds 1a and 1b exhibited high CB2 affinity (Ki = 0.034-0.37 nM) and extreme CB2 selectivity (KiCB1/KiCB2 = 6029-9810) [1]. In contrast, the benzo[g]indazole derivative 2a displayed nanomolar CB1 affinity (Ki ≈ 40 nM) with significantly reduced CB2 affinity, resulting in a CB1/CB2 selectivity ratio of approximately 80 [2].

Cannabinoid receptors CB1 antagonists GPCR ligands

Nanomolar Antiproliferative Activity Achievable with Benzo[g]indazole-Based Colchicine Site Inhibitors vs. Combretastatin A-4

While the parent compound serves as a scaffold, its optimized derivative A3 (a 3-carboxamide analog) demonstrates the scaffold's potential. A3 exhibited growth inhibition IC50 < 1 nM against human colon cancer cell lines and tubulin polymerization IC50 = 1.6 μM . In contrast, the standard CSI combretastatin A-4 (CA-4) has a reported tubulin polymerization IC50 of 1.32 ± 0.2 μM under comparable assay conditions [1].

Anticancer Tubulin inhibitors Colon cancer

High-Yield Microwave-Assisted Synthesis of 4,5-Dihydro-1H-benzo[g]indazole Derivatives

An efficient microwave-assisted protocol for the synthesis of 4,5-dihydro-1H-benzo[g]indazole derivatives from novel enaminones has been reported, achieving yields of 91–95% [1]. While specific isolated yields for the parent compound 1-phenyl-4,5-dihydro-1H-benzo[g]indazole vary depending on the synthetic route, the general class of 4,5-dihydro-1H-benzo[g]indazoles is accessible in high yields via cyclocondensation of phenylhydrazine with α,β-unsaturated ketones derived from 1-tetralone, typically proceeding under mild acidic conditions [2].

Synthetic chemistry Building block Microwave-assisted synthesis

Procurement-Driven Application Scenarios for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole (CAS 60656-04-4)


Development of Isomerization-Resistant Colchicine Site Inhibitors for Anticancer Therapy

Researchers aiming to develop next-generation colchicine site inhibitors (CSIs) free from the cis-trans isomerization issues that plague combretastatin A-4 should prioritize 1-phenyl-4,5-dihydro-1H-benzo[g]indazole as a core scaffold. Its rigid tricyclic framework ensures consistent tubulin binding and eliminates the need for light-protected storage and specialized formulation . The scaffold has been validated by X-ray co-crystallography and has yielded derivatives with sub-nanomolar antiproliferative activity .

Design of CB1-Selective Cannabinoid Antagonists with Reduced CB2 Off-Target Activity

Medicinal chemistry teams targeting CB1 receptors for obesity, metabolic disorders, or gastrointestinal motility should utilize the 4,5-dihydro-1H-benzo[g]indazole core to achieve CB1 selectivity. Direct head-to-head comparison demonstrates that expansion of the central ring from indeno-pyrazole to benzo[g]indazole inverts receptor preference from CB2 to CB1, providing a rational starting point for SAR optimization [1]. Derivatives based on this scaffold have shown nanomolar CB1 affinity and in vivo prokinetic effects consistent with CB1 antagonism [1].

Scalable Synthesis of Fused Pyrazole Building Blocks for High-Throughput Library Production

Chemical procurement for high-throughput screening libraries requires building blocks that are accessible via robust, high-yielding synthetic routes. 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole meets this criterion, as microwave-assisted protocols for its class of compounds achieve yields exceeding 90% [2]. The scaffold can be further functionalized at the 3-position via amide bond formation or other transformations, enabling rapid diversification for hit-to-lead campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-4,5-dihydro-1H-benzo[g]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.